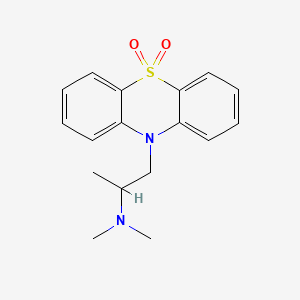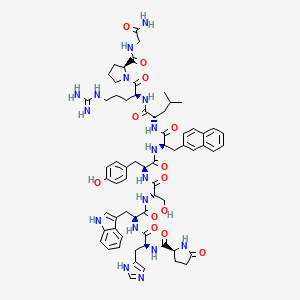
CID 16132147
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier 16132147 is known as Vonoprazan fumarate. Vonoprazan fumarate is a potassium-competitive acid blocker used primarily for the treatment of acid-related diseases such as gastroesophageal reflux disease and peptic ulcer disease. It is known for its potent and long-lasting acid suppression effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Vonoprazan fumarate involves several key steps:
Condensation Reaction: The starting material, 5-(2-fluorophenyl)-1H-pyrrole-3-methanol, undergoes a condensation reaction with 3-pyridyl sulfonyl chloride to form an intermediate compound.
Activation of Hydroxyl Group: The hydroxyl group in the intermediate is activated using N,N’-carbonyldiimidazole.
Cyclization: The activated intermediate undergoes cyclization to form the core structure of Vonoprazan.
Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the core structure with fumaric acid.
Industrial Production Methods
Industrial production of Vonoprazan fumarate typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Vonoprazan fumarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
Scientific Research Applications
Vonoprazan fumarate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of acid suppression and proton pump inhibition.
Biology: Research on its effects on gastric acid secretion and its interactions with biological targets.
Medicine: Clinical studies on its efficacy and safety in treating acid-related diseases.
Industry: Its use in the development of new pharmaceuticals and formulations for acid suppression.
Mechanism of Action
Vonoprazan fumarate exerts its effects by competitively inhibiting the potassium-binding site of the gastric H,K-ATPase enzyme, which is responsible for acid secretion in the stomach. By blocking this enzyme, Vonoprazan effectively reduces gastric acid production. The molecular targets involved include the H,K-ATPase enzyme and associated pathways that regulate acid secretion.
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Vonoprazan fumarate is unique in its mechanism of action as a potassium-competitive acid blocker, which provides a more potent and longer-lasting acid suppression compared to traditional proton pump inhibitors like omeprazole and lansoprazole. This makes it a valuable alternative for patients who require more effective acid suppression therapy.
Properties
InChI |
InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71)/t46-,47-,48-,49-,50+,51-,52-,53-,54-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHUEXWOYVBUCI-ITQXDASVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N17O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

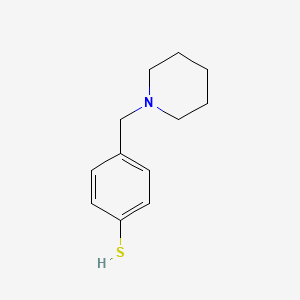
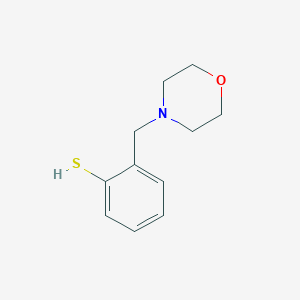

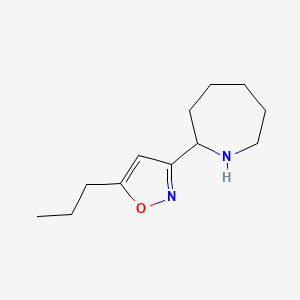
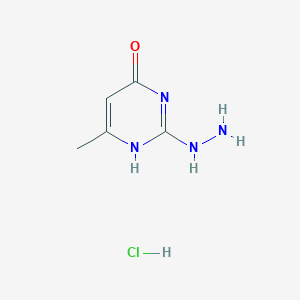
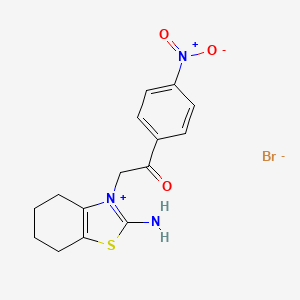
![4-[1-(hydroxyimino)propyl]phenol](/img/structure/B7829537.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7829545.png)
![1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine (2HCl)](/img/structure/B7829550.png)
![N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine](/img/structure/B7829564.png)
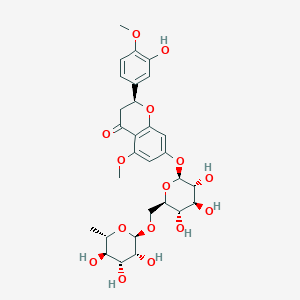
![sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7829567.png)
